An In-depth Technical Guide to 3-Methylquinoxalin-5-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3-Methylquinoxalin-5-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on 3-Methylquinoxalin-5-amine, providing a comprehensive overview of its chemical properties, structure, and known biological relevance, particularly in the context of cancer research. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its analogs.
Chemical Properties and Structure
3-Methylquinoxalin-5-amine is a solid organic compound with the chemical formula C₉H₉N₃. The structural framework consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring, substituted with a methyl group at position 3 and an amine group at position 5.
Physicochemical Data
| Property | Value | Source/Notes |
| CAS Number | 19031-43-7 | [1] |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Melting Point | Not available | Data for the related quinoxalin-5-amine is 92 °C.[2] |
| Boiling Point | Not available | Predicted boiling point for quinoxalin-5-amine is 323.7±27.0 °C.[2] |
| Solubility | Not available | Quinoxaline derivatives show solubility in organic solvents like DMSO and DMF. |
Structural Representation
The chemical structure of 3-Methylquinoxalin-5-amine is crucial for understanding its chemical reactivity and biological interactions.
Figure 1: Chemical structure of 3-Methylquinoxalin-5-amine.
Experimental Protocols
Synthesis
A definitive, step-by-step protocol for the synthesis of 3-Methylquinoxalin-5-amine is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related quinoxaline derivatives. A common and effective method for creating the quinoxaline core is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.
A potential precursor for 3-Methylquinoxalin-5-amine is 3-methylquinoxalin-2(1H)-one. The synthesis of this precursor has been reported and involves the reflux of o-phenylenediamine with sodium pyruvate.[3]
General Synthetic Workflow for Quinoxaline Derivatives:
Figure 2: General workflow for the synthesis of quinoxaline derivatives.
Analytical Characterization
The characterization of 3-Methylquinoxalin-5-amine and its derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide detailed information about the arrangement of atoms within the molecule. For instance, in related quinoxaline structures, characteristic signals for the aromatic protons and the methyl group protons would be expected in the ¹H NMR spectrum.[4]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the molecular formula.[5]
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), with UV or MS detection.[6][7]
Biological Activity and Drug Development Potential
Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]
Anticancer Activity and Mechanism of Action
Recent research has highlighted the potential of 3-methylquinoxaline derivatives as potent anticancer agents. Specifically, derivatives of 3-methylquinoxalin-2(1H)-one have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can thus effectively suppress tumor progression.
Studies on these derivatives have demonstrated significant cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells.[9][10] The mechanism of action for some of these promising compounds involves the induction of apoptosis (programmed cell death).
Signaling Pathway of Apoptosis Induction by 3-Methylquinoxaline Derivatives:
Figure 3: Proposed signaling pathway for apoptosis induction by VEGFR-2 inhibiting 3-methylquinoxaline derivatives.
The investigation of one particularly potent derivative revealed its ability to arrest the cell cycle at the G2/M phase and significantly increase the levels of key apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[1][10]
Conclusion
3-Methylquinoxalin-5-amine and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The core quinoxaline structure provides a versatile platform for chemical modification to optimize biological activity. The demonstrated ability of related compounds to inhibit VEGFR-2 and induce apoptosis in cancer cells underscores the potential of this chemical class. Further research, including the development of efficient and scalable synthetic routes, comprehensive characterization of physicochemical and pharmacological properties, and in-depth investigation of their mechanisms of action, is warranted to fully explore the therapeutic utility of 3-Methylquinoxalin-5-amine and its analogs. This technical guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUINOXALIN-5-AMINE CAS#: 16566-20-4 [m.chemicalbook.com]
- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
